![molecular formula C17H18N2O2 B4983977 N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 6198-26-1](/img/structure/B4983977.png)
N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide
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Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide and related compounds involves complex reaction sequences that allow for the introduction of specific functional groups. For instance, Compernolle and Castagnoli (1982) described a five-step reaction sequence starting from a 2-aminoimidazole material, leading to the sequential acylation and reduction of intermediate amides for the synthesis of a similar compound (Compernolle & Castagnoli, 1982). This process highlights the intricate steps involved in synthesizing such compounds, involving careful planning and execution to achieve the desired chemical structure.
Molecular Structure Analysis
The analysis of the molecular structure of compounds similar to N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide reveals interesting features such as polymorphism and specific molecular configurations. Brewer et al. (2007) reported on two polymorphs of a related compound, showcasing how different crystalline structures can emerge from the same molecular formula (Brewer et al., 2007). Such studies are essential for understanding the versatility and adaptability of these compounds in various chemical environments.
Chemical Reactions and Properties
The reactivity and chemical properties of N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide derivatives have been explored through various chemical reactions. For instance, the reaction of similar compounds with n-butyllithium highlights the potential for complex reactions and the formation of new compounds, showcasing the chemical versatility and reactivity of these molecules (Bauer et al., 1988).
Physical Properties Analysis
The physical properties of compounds like N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide, such as solubility, crystalline structure, and melting points, are crucial for their application in various fields. Studies on related compounds have provided insights into how different substituents and molecular configurations affect these properties, essential for designing compounds with desired physical characteristics (Klan, Zabadal, & Heger, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of N-benzyl-N'-(3,5-dimethylphenyl)ethanediamide derivatives. Research into the synthesis and characterization of similar compounds provides valuable information on their chemical behavior, which can be leveraged in developing new materials and chemicals (Salim et al., 2009).
properties
IUPAC Name |
N-benzyl-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-8-13(2)10-15(9-12)19-17(21)16(20)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQMFBGOOOMTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367518 |
Source
|
Record name | STK294028 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6198-26-1 |
Source
|
Record name | STK294028 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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